molecular formula C11H12F3N B13680192 1-(3-(Trifluoromethyl)benzyl)azetidine

1-(3-(Trifluoromethyl)benzyl)azetidine

Cat. No.: B13680192
M. Wt: 215.21 g/mol
InChI Key: WKASYGJDKUYQJE-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)benzyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a trifluoromethyl group attached to the benzyl moiety imparts unique chemical properties to this compound, making it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(3-(Trifluoromethyl)benzyl)azetidine typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with azetidine in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the azetidine ring. The product is then purified using standard techniques such as column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

1-(3-(Trifluoromethyl)benzyl)azetidine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-(Trifluoromethyl)benzyl)azetidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-(Trifluoromethyl)benzyl)azetidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The azetidine ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes .

Comparison with Similar Compounds

1-(3-(Trifluoromethyl)benzyl)azetidine can be compared with other azetidine derivatives such as 1-benzylazetidine and 1-(4-methylbenzyl)azetidine. While these compounds share a similar core structure, the presence of different substituents on the benzyl group imparts distinct chemical and biological properties. For example, the trifluoromethyl group in this compound enhances its stability and reactivity compared to its non-fluorinated counterparts .

Similar compounds include:

  • 1-Benzylazetidine
  • 1-(4-Methylbenzyl)azetidine
  • 1-(3-Chlorobenzyl)azetidine

These compounds are often used as reference standards in comparative studies to highlight the unique properties of this compound .

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]azetidine

InChI

InChI=1S/C11H12F3N/c12-11(13,14)10-4-1-3-9(7-10)8-15-5-2-6-15/h1,3-4,7H,2,5-6,8H2

InChI Key

WKASYGJDKUYQJE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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